molecular formula C24H25NO6S B2522744 6,7-Dimethoxy-2-((4-(2-methoxyphenoxy)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 670272-55-6

6,7-Dimethoxy-2-((4-(2-methoxyphenoxy)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2522744
CAS No.: 670272-55-6
M. Wt: 455.53
InChI Key: NAHZLVKRAFJFKH-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-((4-(2-methoxyphenoxy)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and a sulfonyl group attached to a tetrahydroisoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-((4-(2-methoxyphenoxy)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of appropriate aldehydes with amines.

    Introduction of Methoxy Groups: Methoxylation reactions using methanol and a suitable catalyst.

    Attachment of the Sulfonyl Group: Sulfonylation using sulfonyl chlorides in the presence of a base.

    Coupling with Phenoxy Groups: This step involves the use of phenol derivatives and appropriate coupling agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-((4-(2-methoxyphenoxy)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

6,7-Dimethoxy-2-((4-(2-methoxyphenoxy)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-((4-(2-methoxyphenoxy)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the sulfonyl and phenoxy groups.

    2-Methoxyphenoxyphenylsulfonyl derivatives: Similar structure but different core.

    Tetrahydroisoquinoline derivatives: Various substitutions on the isoquinoline core.

Uniqueness

6,7-Dimethoxy-2-((4-(2-methoxyphenoxy)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of methoxy, sulfonyl, and phenoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6,7-dimethoxy-2-[4-(2-methoxyphenoxy)phenyl]sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO6S/c1-28-21-6-4-5-7-22(21)31-19-8-10-20(11-9-19)32(26,27)25-13-12-17-14-23(29-2)24(30-3)15-18(17)16-25/h4-11,14-15H,12-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHZLVKRAFJFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC(=C(C=C4C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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